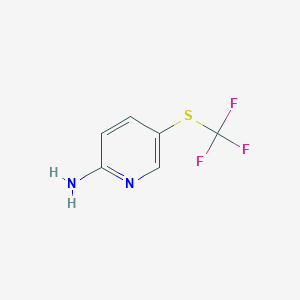

5-((Trifluoromethyl)thio)pyridin-2-amine

Description

Properties

IUPAC Name |

5-(trifluoromethylsulfanyl)pyridin-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H5F3N2S/c7-6(8,9)12-4-1-2-5(10)11-3-4/h1-3H,(H2,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QBCKDAZSENJVHD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=NC=C1SC(F)(F)F)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H5F3N2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

194.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

General Synthetic Strategy

The synthesis of 5-((Trifluoromethyl)thio)pyridin-2-amine typically involves two key transformations:

- Introduction of the trifluoromethylthio (-SCF3) group at the 5-position of the pyridine ring.

- Amination at the 2-position of the pyridine ring.

These transformations can be achieved either sequentially or via functional group interconversions starting from appropriately substituted pyridine precursors.

Preparation of Trifluoromethylthio-Substituted Pyridines

Several patents and research articles describe methods for preparing trifluoromethylated pyridine derivatives, which can be adapted for the trifluoromethylthio analogs.

Halogen Exchange and Fluorination : A common approach involves halogenated pyridines as starting materials, which undergo nucleophilic substitution with fluoride salts (e.g., KF or CsF) in polar aprotic solvents like sulfolane. For example, 2,3-dihalo-5-(trifluoromethyl)pyridine can be converted to 2,3-difluoro-5-(trifluoromethyl)pyridine by treatment with KF at elevated temperatures (200–225°C) with distillation to isolate the product. This method achieves yields around 60–71% with high conversion rates.

Introduction of the Trifluoromethylthio Group : The trifluoromethylthio group (-SCF3) can be introduced via nucleophilic substitution or via electrophilic trifluoromethylthiolation reagents. Common reagents include trifluoromethylthiolating agents such as trifluoromethylthiol anion sources or electrophilic reagents like trifluoromethylthiophthalimide. These reagents react with halogenated or activated pyridine derivatives under controlled conditions to install the -SCF3 group at the desired position.

Amination at the 2-Position of Pyridine

The 2-amine functionality on the pyridine ring is typically introduced by:

Nucleophilic Aromatic Substitution (SNAr) : Starting from 2-halopyridines, amination can be carried out by reacting with ammonia or amine sources under heating conditions, often in polar solvents or using catalysts to facilitate substitution.

Reduction of Nitro Precursors : Alternatively, 2-nitropyridine derivatives can be reduced to the corresponding 2-aminopyridines using catalytic hydrogenation or chemical reducing agents.

Representative Preparation Route for this compound

A plausible synthetic route combining the above strategies is as follows:

| Step | Starting Material | Reagents/Conditions | Product | Yield (%) | Notes |

|---|---|---|---|---|---|

| 1 | 2-chloropyridine derivative | Electrophilic trifluoromethylthiolation reagent (e.g., trifluoromethylthiophthalimide), base | 5-((Trifluoromethyl)thio)-2-chloropyridine | Moderate to good | Selective substitution at 5-position |

| 2 | 5-((Trifluoromethyl)thio)-2-chloropyridine | Ammonia or amine source, heat | This compound | Good | SNAr at 2-position |

This approach leverages the relative reactivity of the halogen substituents and the directing effects of the trifluoromethylthio group to achieve regioselective substitution.

Reaction Conditions and Optimization

Solvent : Polar aprotic solvents such as sulfolane, dimethylformamide (DMF), or dimethyl sulfoxide (DMSO) are preferred for nucleophilic substitution reactions due to their ability to solvate anions and facilitate SNAr reactions.

Temperature : Elevated temperatures (150–225°C) are often required to promote substitution reactions on the pyridine ring, especially when displacing halogens.

Bases : Potassium fluoride (KF), cesium fluoride (CsF), or potassium carbonate (K2CO3) are commonly used to generate nucleophilic species and to neutralize acidic byproducts.

Catalysts and Additives : Crown ethers (e.g., 18-crown-6) can be employed to enhance the solubility and reactivity of fluoride ions, improving reaction rates and yields.

Summary Table of Key Preparation Parameters

| Parameter | Typical Range/Value | Effect on Reaction |

|---|---|---|

| Solvent | Sulfolane, DMF, DMSO | Enhances nucleophilicity and solvation |

| Temperature | 150–225°C | Drives substitution reactions |

| Base | KF, CsF, K2CO3 | Generates nucleophiles, neutralizes acids |

| Reaction Time | Several hours to 25 hours | Ensures conversion |

| Additives | 18-crown-6 ether | Increases fluoride ion activity |

| Yield | 60–71% (related compounds) | Dependent on conditions and purity |

Research Findings and Considerations

The trifluoromethylthio group imparts significant electron-withdrawing character, influencing the reactivity of the pyridine ring and directing substitution patterns.

High temperatures and careful control of reaction conditions are essential to achieve high conversion and selectivity.

Purification typically involves distillation under reduced pressure to separate the desired product from starting materials and byproducts.

The compound this compound exhibits good solubility and favorable pharmacokinetic properties such as high gastrointestinal absorption and blood-brain barrier permeability, indicating its potential utility in pharmaceutical research.

Chemical Reactions Analysis

Types of Reactions

5-((Trifluoromethyl)thio)pyridin-2-amine can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

Reduction: Reduction reactions can convert the trifluoromethylthio group to other functional groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as lithium aluminum hydride can be used.

Substitution: Nucleophiles like amines or thiols can be used under basic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can produce a variety of derivatives depending on the nucleophile employed .

Scientific Research Applications

Medicinal Chemistry Applications

Antimicrobial Activity

Research indicates that compounds containing the pyridine structure, including 5-((trifluoromethyl)thio)pyridin-2-amine, exhibit significant antimicrobial properties. For instance, derivatives of pyridine have shown selective activity against Chlamydia trachomatis, a common sexually transmitted infection. This compound's trifluoromethyl group may enhance its biological activity by improving lipophilicity and membrane permeability, making it a candidate for further development as an antimicrobial agent .

Anticancer Potential

The compound's structural features allow it to interact with various biological targets. Studies have reported that similar pyridine derivatives can inhibit specific pathways involved in cancer cell proliferation. For example, the introduction of substituents on the aromatic regions of pyridine derivatives has been linked to improved anticancer activity against several cancer cell lines . The trifluoromethylthio group may contribute to this effect by modulating the electronic properties of the molecule, enhancing its interaction with target proteins.

Chemical Synthesis Applications

Intermediate in Organic Synthesis

this compound serves as an important intermediate in the synthesis of more complex molecules. Its ability to undergo various chemical reactions, such as nucleophilic substitutions and coupling reactions, makes it a versatile building block in organic synthesis. For example, it can be utilized in the preparation of novel aryl-substituted derivatives that possess enhanced pharmacological properties .

| Reaction Type | Example Reaction | Product Type |

|---|---|---|

| Nucleophilic Substitution | Reaction with alkyl halides | Alkylated derivatives |

| Coupling Reactions | Cross-coupling with aryl halides | Aryl-substituted products |

| Functionalization | Introduction of functional groups | Diverse bioactive compounds |

Material Science Applications

Fluorinated Materials

The incorporation of trifluoromethyl groups into materials can impart unique properties such as increased thermal stability and chemical resistance. Research has demonstrated that materials derived from fluorinated compounds exhibit improved performance in harsh environments, making them suitable for applications in coatings and polymers . The synthesis of metal complexes using this compound has also been explored, potentially leading to new materials with tailored properties for catalysis and electronics.

Case Study 1: Antimicrobial Development

A series of studies focused on the synthesis of sulfonylpyridine derivatives showed that introducing trifluoromethyl groups significantly enhanced their activity against Chlamydia trachomatis. The SAR (Structure-Activity Relationship) analysis revealed that modifications at specific positions on the pyridine ring could lead to compounds with selectivity for bacterial targets without affecting mammalian cell viability .

Case Study 2: Synthesis of Aryl-Substituted Derivatives

In a recent study, researchers developed a novel synthetic route for generating aryl-substituted 2-aminopyridine derivatives using this compound as a key intermediate. This work highlights the compound's utility in creating libraries of biologically active molecules for drug discovery .

Mechanism of Action

The mechanism of action of 5-((Trifluoromethyl)thio)pyridin-2-amine involves its interaction with molecular targets in biological systems. The trifluoromethylthio group can enhance the compound’s lipophilicity, allowing it to penetrate cell membranes more effectively. Once inside the cell, it can interact with specific enzymes or receptors, modulating their activity and leading to various biological effects .

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The following table summarizes key pyridin-2-amine derivatives and their substituent-driven properties:

Key Observations :

- Lipophilicity : The -SCF₃ group in the target compound increases lipophilicity (LogP ≈ 2.5–3.0) compared to -OCF₃ (LogP ≈ 1.8–2.2) due to sulfur’s higher polarizability .

- Synthetic Accessibility : Derivatives like 5-(Trifluoromethyl)pyridin-2-amine are more readily synthesized, while -SCF₃ analogues face challenges in regioselective thiolation and trifluoromethylation .

Physicochemical and Pharmacological Comparisons

Melting Points and Stability

- This compound: No melting point data available, but -SCF₃ compounds generally exhibit lower melting points than -OCF₃ analogues due to reduced crystallinity .

- 5-(Trifluoromethoxy)pyridin-2-amine : Melting point ~100–110°C (estimated from similar structures) .

- 5-Fluoro-3-iodopyridin-2-amine : Higher melting points (~150–160°C) typical of halogenated aromatics .

Biological Activity

5-((Trifluoromethyl)thio)pyridin-2-amine is a compound that has garnered significant interest in the scientific community due to its diverse biological activities. This article provides a comprehensive overview of its biochemical properties, mechanisms of action, and potential therapeutic applications based on recent research findings.

This compound exhibits various biochemical properties that make it a valuable compound in pharmacological research. Key characteristics include:

- Enzyme Interaction : The compound acts as a selective inhibitor of urokinase plasminogen activator (uPA), which is crucial in cancer metastasis by degrading the extracellular matrix .

- Cell Signaling Modulation : It influences critical signaling pathways, such as the MAPK/ERK pathway, affecting cell proliferation and differentiation .

The biological activity of this compound can be attributed to several mechanisms:

- Binding to Biomolecules : The compound binds to specific enzymes, inhibiting their activity. For instance, it can block the active site of uPA, preventing substrate conversion .

- Metabolic Pathways : It undergoes metabolic conversion primarily in the liver via cytochrome P450 enzymes, influencing its bioavailability and efficacy .

3.1 Antimicrobial Activity

Recent studies have demonstrated that derivatives of this compound exhibit antimicrobial properties against various pathogens. For example, compounds related to this structure showed effective inhibition against E. faecalis and P. aeruginosa, with minimum inhibitory concentrations (MIC) comparable to standard antibiotics like ceftriaxone .

3.2 Anticancer Properties

The compound has shown promising anticancer effects:

- Inhibition of Tumor Growth : In animal models, low to moderate doses inhibited tumor growth significantly .

- Selectivity Against Cancer Cells : It demonstrated a strong inhibitory effect on MDA-MB-231 triple-negative breast cancer cells while having a lesser effect on non-cancerous MCF10A cells, indicating a favorable selectivity index .

| Cell Line | IC50 (μM) | Selectivity Index |

|---|---|---|

| MDA-MB-231 | 0.126 | 20-fold over MCF10A |

| MCF10A | 2.52 | N/A |

4. Case Studies

Several studies illustrate the effectiveness of this compound:

- In Vivo Studies : A study involving BALB/c nude mice injected with MDA-MB-231 cells showed that treatment with the compound inhibited lung metastasis more effectively than known treatments like TAE226 .

- Mechanistic Insights : Research indicated that the compound induces apoptosis in cancer cells and arrests the cell cycle at the G2/M phase, further supporting its potential as an anticancer agent .

5. Research Applications

The compound's unique structure allows it to serve multiple roles in research:

- Pharmaceutical Development : As a building block for synthesizing more complex molecules aimed at treating various diseases, particularly cancers and infections .

- Material Science : Its chemical properties are being explored for developing materials with enhanced thermal stability and resistance to degradation .

6. Conclusion

This compound exhibits significant biological activity with potential applications in antimicrobial and anticancer therapies. Its ability to selectively inhibit key enzymes involved in disease processes positions it as a promising candidate for future drug development efforts.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.